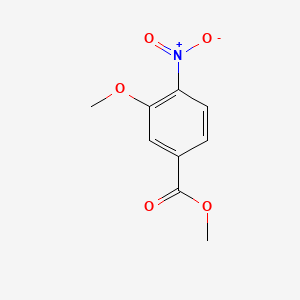

Methyl 3-methoxy-4-nitrobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-methoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVFEPFLFHDHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301880 | |

| Record name | Methyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5081-37-8 | |

| Record name | 5081-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-methoxy-4-nitrobenzoate chemical properties

Introduction: Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a substituted aromatic compound belonging to the class of nitrobenzoates.[1][2] As a functionalized nitroaromatic ester, it serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. Its structure, featuring a methoxy (B1213986) group, a nitro group, and a methyl ester on a benzene (B151609) ring, allows for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and safety considerations, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5081-37-8 | [1][3][4][5] |

| Molecular Formula | C9H9NO5 | [1][3] |

| Molecular Weight | 211.17 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (Typical) | ≥98%; A specific batch reported at 99.48% by LCMS | [1][5] |

| IUPAC Name | This compound | [5] |

| InChI Key | PVVFEPFLFHDHHK-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available for this compound, providing information on its molecular weight and fragmentation pattern. This data is compiled and accessible through the NIST WebBook.

-

Infrared Spectroscopy (IR): Gas-phase IR spectral data is also available from the NIST WebBook. The spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the ester carbonyl (C=O), and C-O stretching, as well as aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact isomer are not in the provided results, ¹H and ¹³C NMR are standard methods for its structural confirmation.[6][7] Based on related structures, the ¹H NMR spectrum would be expected to show distinct signals for the two methoxy protons, the three aromatic protons, and the methyl ester protons.[8] Similarly, the ¹³C NMR would show unique resonances for each of the nine carbon atoms, with the carbonyl carbon appearing significantly downfield.[8][9]

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic aromatic substitution of its precursor, Methyl 3-methoxybenzoate.[10] The process involves nitration using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol: Nitration of Methyl 3-methoxybenzoate

This protocol is a generalized procedure based on standard methods for the nitration of substituted methyl benzoates.[11][12][13][14]

-

Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to chilled (0 °C) concentrated sulfuric acid (1.0 eq). Keep this mixture in an ice bath until use.

-

Reaction Setup: Dissolve Methyl 3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid in a round-bottomed flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to maintain a temperature between 0-10 °C.[14]

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the ester over approximately 30-60 minutes.[11][14] It is critical to maintain the reaction temperature below 15 °C to prevent the formation of dinitrated byproducts.[14]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[12][14] The crude this compound will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. A subsequent wash with ice-cold methanol (B129727) or ethanol (B145695) can remove other impurities.[12][14] For higher purity, the product can be recrystallized from a minimal amount of hot methanol.[14][15]

Purity and Analytical Methods

Ensuring the purity and confirming the identity of the final compound is a critical step. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the compound and detect any trace impurities or byproducts from the synthesis.[7]

-

Liquid Chromatography-Mass Spectrometry (LCMS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry to confirm the molecular weight of the main product and identify impurities.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product, ensuring the correct regiochemistry of the nitration.[7]

Biological Context and Applications

While this compound has no documented direct biological activity, its significance lies in its role as a versatile chemical building block for the synthesis of biologically active compounds. Nitrobenzoate derivatives have been investigated for a range of therapeutic applications.

-

Scaffold for Drug Discovery: The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. This multi-functionality makes it a valuable starting point for creating libraries of novel compounds for drug screening.

-

Intermediate for Complex Syntheses: Related structures serve as key intermediates in the synthesis of targeted therapies. For example, methyl 3-hydroxy-4-methoxybenzoate is a precursor in a novel synthesis of Gefitinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) used in cancer treatment.[16]

-

Research in Medicinal Chemistry: The broader class of nitrobenzoates has been explored for various bioactivities, including antifungal properties and the inhibition of cancer cell migration.[17][18] The synthesis of derivatives from intermediates like this compound is a common strategy in the search for new therapeutic agents.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following information is derived from safety data for the compound and related nitroaromatics.[4][5][19]

| Safety Aspect | Recommendation | Source(s) |

| GHS Classification | Warning (GHS07 Pictogram) | [5] |

| Hazard Statements | H302: Harmful if swallowed | [5] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [5][19] |

| Engineering Controls | Use only in a chemical fume hood to avoid inhalation of dust. | [19] |

| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [19] |

| Storage | Store in a tightly closed container in a dry, well-ventilated area at room temperature. | [5] |

| Incompatibilities | Avoid contact with strong oxidizing agents. | [19] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| First Aid (Ingestion) | If swallowed, seek immediate medical attention. | [19] |

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 5081-37-8 [chemicalbook.com]

- 3. This compound (CAS 5081-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 5081-37-8 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. aiinmr.com [aiinmr.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. webassign.net [webassign.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 3-methoxy-4-nitrobenzoate (CAS 5081-37-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific applications for Methyl 3-methoxy-4-nitrobenzoate (CAS 5081-37-8) are not widely available in public literature. This guide provides confirmed properties of the target compound and supplements this with data from its close isomers and related compounds to offer a comprehensive overview. All data presented for isomers is clearly labeled and should be used for comparative purposes only.

Introduction

This compound is an aromatic nitro compound and a benzoate (B1203000) ester. Its structure, featuring a methoxy (B1213986) group and a nitro group on the benzene (B151609) ring, makes it a potentially valuable intermediate in organic synthesis. The electronic properties imparted by these functional groups allow for a range of chemical transformations, suggesting its utility as a building block for more complex molecules in pharmaceutical and materials science research. While specific applications for this particular isomer are not well-documented, related compounds have shown notable biological activity.

Chemical and Physical Properties

Confirmed data for this compound is limited. The following tables summarize its known properties and provide data for structurally similar compounds for reference.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 5081-37-8 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Benzoic acid, 5-methoxy-4-nitro-, methyl ester | [1] |

| Physical Form | Solid |

Comparative Physicochemical Data of Isomers

This data is not for CAS 5081-37-8 and is provided for reference only.

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Methyl 4-methoxy-3-nitrobenzoate | 40757-20-8 | 108 - 110 | 350.7 ± 22.0 |

| Methyl 3-methyl-4-nitrobenzoate | 24078-21-5 | 77.0 - 87.0 | - |

| Methyl 3-nitrobenzoate | 618-95-1 | 78 | 279 |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Nitration of a Substituted Methyl Benzoate

This protocol is based on the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate and should be adapted and optimized for the synthesis of the target compound.[6]

Materials:

-

Methyl 3-methoxybenzoate (Starting Material)

-

Nitric Acid (e.g., 66-70%)

-

Acetic Acid

-

Acetic Anhydride (B1165640)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of Nitrating Mixture (Caution: Exothermic): In a flask suitable for the reaction scale, combine acetic acid and acetic anhydride. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the cooled acetic acid/acetic anhydride mixture while stirring vigorously. Maintain the temperature between 0-5 °C throughout the addition.

-

Reaction Setup: In a separate reaction vessel, dissolve the starting material, Methyl 3-methoxybenzoate, in a portion of the acetic acid/acetic anhydride mixture. Cool this solution to 0-5 °C in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of Methyl 3-methoxybenzoate. Monitor the reaction temperature closely, ensuring it remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-water with constant stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3-4 times).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by flash column chromatography on silica (B1680970) gel.

Workflows and Diagrams

Proposed Synthesis Workflow

The diagram below illustrates the logical steps for the synthesis and purification of this compound based on the representative protocol.

Caption: A logical workflow for the synthesis of this compound.

Analytical Characterization Workflow

The following diagram outlines a standard workflow for the structural confirmation and purity analysis of the synthesized compound.

Caption: General workflow for the analytical characterization of the final product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the searched public databases. However, data for related isomers can be used to predict expected chemical shifts.

Comparative ¹H and ¹³C NMR Data of Isomers This data is not for CAS 5081-37-8 and is provided for reference only.

| Compound Name | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| Methyl 3-nitrobenzoate | ¹H NMR | CDCl₃ | 8.81-8.87 (m, 1H), 8.34-8.44 (m, 2H), 7.61-7.69 (m, 1H), 3.99 (s, 3H) | [7] |

| ¹³C NMR | CDCl₃ | 164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6 | [7] | |

| Methyl 4-methyl-3-nitrobenzoate | ¹H NMR | CDCl₃ | 8.60 (d, J=1.8 Hz, 1H), 8.14 (dd, J=1.8, 8.1 Hz, 1H), 7.44 (dd, J=0.6, 8.1 Hz, 1H), 3.96 (s, 3H), 2.66 (s, 3H) | [8] |

| ¹³C NMR | CDCl₃ | 165.03, 149.74, 138.75, 133.26, 133.15, 129.83, 125.84, 52.71, 20.19 (CH₃ on ring) | [8] |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

The NIST Chemistry WebBook confirms the availability of mass spectrometry (electron ionization) and gas-phase IR spectra for this compound.[1] Researchers requiring this data are encouraged to consult the NIST database directly for spectral plots and raw data.

Applications and Biological Activity

There is no specific information on the biological activity or applications of this compound (CAS 5081-37-8). However, research on its isomers provides insight into its potential areas of use.

-

Potential Antitumor Activity: The isomer Methyl 4-methoxy-3-nitrobenzoate has been described as a potent antitumor agent that may interfere with DNA replication.[9]

-

Pharmaceutical and Agrochemical Intermediate: The same isomer is utilized as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties, as well as in the formulation of pesticides and herbicides.[10]

-

Antifungal Research: Derivatives of the related compound 3-methyl-4-nitrobenzoate have been prepared and evaluated for their antifungal activity against various Candida strains.[11]

These examples highlight the potential of nitrobenzoate structures as scaffolds in drug discovery and agrochemical development. Further research is needed to determine if this compound shares any of these biological activities.

Safety and Handling

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from heat, sparks, and strong oxidizing agents.

For detailed safety information, refer to the SDS of a closely related compound such as Methyl 4-methoxy-3-nitrobenzoate.

References

- 1. This compound [webbook.nist.gov]

- 2. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8 | Chemsrc [chemsrc.com]

- 3. Methyl 3-methyl-4-nitrobenzoate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Methyl 4-Methoxy-3-nitrobenzoate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. CAS 40757-20-8: methyl 4-methoxy-3-nitrobenzoate [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Methyl 3-methoxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Methyl 3-methoxy-4-nitrobenzoate, a compound of interest in various research and development applications. The information is presented to support laboratory work and computational modeling.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized in the table below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.1715 g/mol | [1] |

| CAS Registry Number | 5081-37-8 | [1] |

Molecular Structure

The structural arrangement of atoms and functional groups in this compound is a key determinant of its chemical reactivity and biological activity. The diagram below illustrates the molecular structure.

Caption: Molecular structure of this compound.

References

Mass Spectrometry of Methyl 3-methoxy-4-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Methyl 3-methoxy-4-nitrobenzoate (C₉H₉NO₅), a compound of interest in various chemical and pharmaceutical research domains. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a standardized experimental protocol for its analysis.

Compound Information

This compound is an organic compound with a molecular weight of 211.17 g/mol .[1] Its structure, featuring a nitro group and a methoxy (B1213986) group on the benzene (B151609) ring, gives rise to a characteristic fragmentation pattern under mass spectrometric analysis.

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol [1] |

| CAS Number | 5081-37-8[1] |

| IUPAC Name | This compound[1] |

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound obtained via electron ionization (EI) reveals several key fragments. The data presented in the following table is derived from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 211 | 45 | [M]⁺ (Molecular Ion) |

| 181 | 100 | [M - NO]⁺ |

| 180 | 30 | [M - OCH₃]⁺ |

| 165 | 35 | [M - NO₂]⁺ |

| 151 | 20 | [M - COOCH₃]⁺ |

| 135 | 55 | [C₇H₅O₃]⁺ |

| 107 | 25 | [C₇H₇O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

Fragmentation Pathway

Under electron ionization, this compound undergoes a series of fragmentation events. The primary fragmentations involve the loss of the nitro and methoxy groups and their components. A proposed fragmentation pathway is illustrated below. The mass spectral fragmentation of aromatic nitro compounds is typically influenced by the position of the nitro group and other substituents, with common pathways including the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below.

Sample Preparation

-

Dissolution: Accurately weigh and dissolve 1-2 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol (B129727) or dichloromethane.

-

Dilution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, fused-silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 15°C/min to 280°C.

-

Final hold: Maintain at 280°C for 5-10 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

References

A Comprehensive Technical Guide to C9H9NO5 Isomers for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Potential Metabolic Pathways of C9H9NO5 Isomers, with a Focus on Methyl 3-methoxy-5-nitrobenzoate.

This technical guide provides a detailed overview of the chemical compound with the formula C9H9NO5, primarily focusing on the isomer methyl 3-methoxy-5-nitrobenzoate . It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this and related chemical entities. This document covers the identification of various isomers, their physicochemical properties, a detailed experimental protocol for synthesis, and an exploration of potential metabolic pathways based on current scientific understanding of nitroaromatic compound degradation.

Isomers of C9H9NO5

The chemical formula C9H9NO5 can represent several structural isomers. The identification of the specific isomer is crucial for any research or development application, as different isomers can exhibit distinct physical, chemical, and biological properties. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds to avoid ambiguity.

Below is a summary of some identified isomers for C9H9NO5:

| IUPAC Name | Common Name/Synonym | CAS Number |

| Methyl 3-methoxy-5-nitrobenzoate | 3-Methoxy-5-nitrobenzoic acid methyl ester | 78238-13-8[1] |

| Methyl 4-methoxy-3-nitrobenzoate | 4-Methoxy-3-nitrobenzoic acid methyl ester | 40757-20-8 |

| Methyl 5-methoxy-2-nitrobenzoate | 5-Methoxy-2-nitrobenzoic acid methyl ester | 2327-45-9[2] |

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | - | 63603-09-8[3] |

| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | - | 15785-54-3[4] |

Physicochemical Properties of Methyl 3-methoxy-5-nitrobenzoate

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key computed physicochemical properties of methyl 3-methoxy-5-nitrobenzoate.

| Property | Value | Source |

| Molecular Formula | C9H9NO5 | PubChem[1] |

| Molecular Weight | 211.17 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 211.04807239 Da | PubChem[1] |

| Monoisotopic Mass | 211.04807239 Da | PubChem[1] |

| Topological Polar Surface Area | 81.4 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Complexity | 249 | PubChem[1] |

Experimental Protocols: Synthesis of Methyl 3-methoxy-5-nitrobenzoate

Step 1: Synthesis of 3-methoxy-5-nitrobenzoic acid

This procedure is adapted from the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid[4].

Materials:

-

3-methoxybenzoic acid

-

Acetic acid

-

Nitric acid (60%)

-

Ice water

Procedure:

-

Dissolve 3-methoxybenzoic acid in acetic acid in a suitable reaction vessel.

-

Slowly add 60% nitric acid dropwise to the solution while stirring. Maintain the reaction mixture at room temperature.

-

Continue stirring for 30 minutes after the addition of nitric acid is complete.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 3-methoxy-5-nitrobenzoic acid.

Step 2: Fischer Esterification of 3-methoxy-5-nitrobenzoic acid

This is a general procedure for Fischer esterification[5].

Materials:

-

3-methoxy-5-nitrobenzoic acid (from Step 1)

-

Methanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 3-methoxy-5-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude methyl 3-methoxy-5-nitrobenzoate.

-

The crude product can be further purified by recrystallization or column chromatography.

Potential Metabolic Pathways

Specific signaling pathways involving methyl 3-methoxy-5-nitrobenzoate are not well-documented in publicly available literature. However, based on the extensive research on the biodegradation of nitroaromatic compounds by microorganisms, a probable metabolic fate for this compound can be inferred. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group[6]. Bacteria have evolved specific enzymatic pathways to mineralize these compounds, which often serve as sources of carbon, nitrogen, and energy[6].

The primary routes for the bacterial degradation of nitroaromatic compounds involve either the reduction of the nitro group or the oxidative removal of the nitro group.

Reductive Pathway

The reduction of the nitro group is a common initial step in the metabolism of nitroaromatic compounds. This process can occur under both aerobic and anaerobic conditions and is catalyzed by nitroreductases. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally to an amino group. The resulting aminobenzoate can then be further metabolized.

Oxidative Pathway

Alternatively, monooxygenase or dioxygenase enzymes can catalyze the removal of the nitro group as nitrite. This pathway typically involves the hydroxylation of the aromatic ring, leading to the formation of catechols or protocatechuates, which are then channeled into central metabolic pathways.

The following diagram illustrates a generalized bacterial degradation pathway for nitroaromatic compounds.

Conclusion

This technical guide has provided a comprehensive overview of the chemical C9H9NO5, with a specific focus on methyl 3-methoxy-5-nitrobenzoate. Key isomers have been identified, and their physicochemical properties have been tabulated to aid in research and development. While a direct, validated synthesis protocol for methyl 3-methoxy-5-nitrobenzoate was not found, a reliable two-step procedure has been proposed based on well-established organic chemistry principles. Furthermore, the likely metabolic fate of this compound has been discussed in the context of known bacterial degradation pathways for nitroaromatic compounds. It is important to note that the biological activity and specific signaling pathways for methyl 3-methoxy-5-nitrobenzoate remain an area for future investigation. The information presented herein serves as a valuable resource for scientists and professionals working with this and related compounds.

References

- 1. Methyl 3-methoxy-5-nitrobenzoate | C9H9NO5 | CID 877382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 6. journals.asm.org [journals.asm.org]

A Technical Guide to the Physical and Chemical Properties of Methyl 3-methoxy-4-nitrobenzoate

Introduction: Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is an aromatic nitro compound and a benzoate (B1203000) ester. As a functionalized organic molecule, it serves as a valuable intermediate in the synthesis of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. Understanding its physical properties, such as appearance and solubility, is fundamental for its effective handling, purification, and application in further synthetic steps. This guide provides a consolidated overview of its key physical characteristics and detailed protocols for their experimental determination.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for laboratory handling, safety considerations, and analytical characterization.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Benzoic acid, 3-methoxy-4-nitro-, methyl ester | [1] |

| CAS Number | 5081-37-8 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₅ | [1][4][5] |

| Molecular Weight | 211.17 g/mol | [1][4][5] |

| Appearance | Light yellow to yellow solid/crystalline powder | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available |

Solubility Profile

The solubility of a compound is critical for reaction setup, purification, and formulation. While precise quantitative solubility data for this compound is not widely published, a qualitative profile can be inferred from its chemical structure and data on analogous compounds. The presence of polar functional groups (nitro, ester, methoxy) suggests some affinity for polar organic solvents, while the benzene (B151609) ring limits aqueous solubility.

| Solvent | Expected Solubility | Rationale / Supporting Data |

| Water | Insoluble | Aromatic nitro compounds and esters with similar molecular weight are typically insoluble in water.[6][7] |

| Methanol, Ethanol (B145695) | Slightly to Moderately Soluble | Structurally similar compounds like methyl 3-nitrobenzoate are slightly soluble in ethanol and methanol.[6][7] |

| Diethyl Ether | Slightly Soluble | Similar to other benzoate esters.[6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common, highly polar aprotic solvent for organic compounds. |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent used in organic synthesis. |

| Hexanes | Insoluble | The compound's polarity is too high for nonpolar alkane solvents. |

Note: The methoxy (B1213986) group may slightly enhance solubility in organic solvents compared to its non-methoxylated analogs.[8]

Experimental Methodologies

For researchers requiring precise data, the following protocols outline standard laboratory procedures for determining solubility and for purifying the compound to observe its characteristic physical appearance.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Materials:

-

This compound

-

Selected solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. For colloidal suspensions, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Purification by Recrystallization

Recrystallization is the standard method for purifying solid organic compounds. The process relies on the differential solubility of the compound and impurities in a solvent at varying temperatures. This procedure will yield a purified solid, allowing for accurate characterization of its physical appearance and melting point.[6]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[6][7]

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and vacuum flask

-

Filter paper

-

Watch glass

Procedure:

-

Solvent Selection: In a test tube, test potential solvents. A good solvent will dissolve the crude compound when hot but not when cold. Ethanol is often a suitable choice for nitrobenzoate derivatives.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.

-

Decolorization (Optional): If the solution has a strong, impure color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This must be done quickly to prevent premature crystallization.[6]

-

Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.

-

Drying: Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, either in air or in a vacuum oven at a temperature well below the compound's melting point. The final, dried solid can then be characterized by its appearance.

Process Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Caption: Standard experimental workflow for the purification of a solid by recrystallization.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 5081-37-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 5081-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 3-nitrobenzoate [chembk.com]

- 8. CAS 40757-20-8: methyl 4-methoxy-3-nitrobenzoate [cymitquimica.com]

- 9. youtube.com [youtube.com]

- 10. echemi.com [echemi.com]

The Synthetic Pathway to Gefitinib: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial targeted therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations. Its synthesis involves a multi-step process with several key intermediates that are critical for achieving a high overall yield and purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of a common and efficient synthetic route to Gefitinib, detailing the synthesis of its core intermediates, presenting quantitative data, and outlining experimental protocols.

Core Synthetic Strategy

The presented synthetic route commences with the commercially available 6,7-dimethoxy-3H-quinazolin-4-one and proceeds through four principal transformations: chlorination, nucleophilic aromatic substitution, selective demethylation, and a final Williamson ether synthesis to introduce the morpholinopropoxy side chain. This pathway is favored for its high yields and the stability of its intermediates.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reactions in the synthesis of Gefitinib, providing a comparative overview of the efficiency of each step.

| Step | Reaction | Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | Chlorination | 6,7-Dimethoxy-3H-quinazolin-4-one | Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (cat.), Reflux | 4-Chloro-6,7-dimethoxyquinazoline (B18312) | 90 - 98 | >99 | 185-186 |

| 2 | Nucleophilic Aromatic Substitution | 4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroaniline (B193440) | Isopropanol (IPA), Reflux | N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 98 | 99.4 | 253-255 |

| 3 | Selective Demethylation | N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | L-methionine, Methanesulfonic acid (MSA), Reflux | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | 93 | 91.7 | 280-283 |

| 4 | Williamson Ether Synthesis | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, 4-(3-Chloropropyl)morpholine (B193441) | Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), 70-85°C | Gefitinib | 25 - 85 | >99 | 195-197 |

Experimental Protocols

Detailed methodologies for the synthesis of each key intermediate are provided below.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This procedure describes the chlorination of the quinazolinone core.

Materials:

-

6,7-Dimethoxy-3H-quinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 6,7-dimethoxy-3H-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add a catalytic amount of N,N-dimethylformamide (0.2 ml) dropwise.

-

Heat the reaction mixture at reflux for 6 hours.

-

After cooling, remove the excess thionyl chloride under reduced pressure.

-

Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.

-

Dissolve the residue in dichloromethane (550 ml).

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution (2 x 250 ml) and then with brine.

-

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[1]

Step 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

This step involves the coupling of the chlorinated quinazoline (B50416) with 3-chloro-4-fluoroaniline.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

3-Chloro-4-fluoroaniline

-

Isopropanol (IPA)

Procedure:

-

In a flask, suspend 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol) in isopropanol.

-

Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Filter the resulting precipitate, wash with isopropanol, and dry in an oven at 60°C for 24 hours to obtain N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.[2]

Step 3: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

This protocol details the selective demethylation at the C-6 position.

Materials:

-

N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

-

L-methionine

-

Methanesulfonic acid (MSA)

Procedure:

-

A mixture of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine and L-methionine is heated in methanesulfonic acid at reflux.[3]

-

The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice water and neutralizing with a base to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried to yield 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline.

Step 4: Synthesis of Gefitinib (Williamson Ether Synthesis)

The final step introduces the morpholinopropoxy side chain.

Materials:

-

4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

-

4-(3-Chloropropyl)morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dilute hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

Procedure:

-

In a reaction vessel, dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, potassium carbonate, and optionally a catalytic amount of potassium iodide in N,N-dimethylformamide.

-

Heat the mixture with stirring to approximately 70-85°C.

-

Add 4-(3-chloropropyl)morpholine to the reaction mixture and continue stirring at the elevated temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and add dilute hydrochloric acid.

-

Cool the mixture further to room temperature and add sodium chloride to induce crystallization.

-

Filter the crude product and wash the filter cake with a sodium bicarbonate solution.

-

Recrystallize the product from ethanol to obtain high-purity Gefitinib.[4]

Visualizations

EGFR Signaling Pathway and Gefitinib's Mechanism of Action

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Gefitinib competitively binds to the ATP-binding site in the tyrosine kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of these downstream pathways.

Caption: EGFR signaling cascade and the inhibitory action of Gefitinib.

Experimental Workflow for Gefitinib Synthesis

The following diagram illustrates the sequential steps involved in the synthesis of Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one.

Caption: Synthetic workflow for the preparation of Gefitinib.

References

A Comprehensive Guide to the Synthesis of Substituted Nitroaromatic Compounds: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic routes to substituted nitroaromatic compounds, a critical class of intermediates in the pharmaceutical, agrochemical, and materials science industries. This document details the selection of starting materials, key reaction mechanisms, and provides practical experimental protocols for the synthesis of a diverse range of nitroaromatic derivatives. Quantitative data is presented in structured tables for comparative analysis, and key synthetic pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.

Introduction to Nitroaromatic Synthesis

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds versatile precursors for a wide array of functional group transformations. The synthesis of substituted nitroaromatics is a cornerstone of modern organic chemistry, with applications ranging from the production of dyes and explosives to the development of novel therapeutic agents.

The choice of synthetic strategy is primarily dictated by the desired substitution pattern and the nature of the substituents already present on the aromatic ring. The principal methods for introducing a nitro group are electrophilic aromatic substitution (nitration), nucleophilic aromatic substitution (SNAr), and the Sandmeyer reaction. More contemporary approaches, such as transition metal-catalyzed nitration, offer enhanced regioselectivity and functional group tolerance.

Electrophilic Aromatic Substitution: The Cornerstone of Nitration

The most direct and widely employed method for the synthesis of nitroaromatic compounds is electrophilic aromatic substitution (EAS). This reaction involves the introduction of a nitro group onto an aromatic ring through the attack of an electrophile, the nitronium ion (NO₂⁺).

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The General Mechanism of Electrophilic Nitration

The mechanism of electrophilic nitration proceeds in two main steps:

-

Attack of the aromatic ring on the nitronium ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.

Influence of Substituents on Regioselectivity and Reactivity

The presence of substituents on the aromatic ring significantly impacts the rate and regioselectivity of electrophilic nitration.

-

Activating Groups: Electron-donating groups (e.g., -CH₃, -OH, -NH₂) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are typically ortho, para-directors.

-

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) decrease the electron density of the ring, making it less reactive. These groups are generally meta-directors.

Table 1: Regioselectivity in the Nitration of Monosubstituted Benzenes

| Starting Material | Substituent | Product Distribution (%) |

| Toluene[2] | -CH₃ (Activating) | ortho: 58.5, meta: 4.5, para: 37 |

| tert-Butylbenzene[2] | -C(CH₃)₃ (Activating) | ortho: 16, meta: 8, para: 75 |

| Chlorobenzene[2] | -Cl (Deactivating, o,p-directing) | ortho: 30, meta: 1, para: 69 |

| Ethyl Benzoate[2] | -COOCH₂CH₃ (Deactivating, m-directing) | ortho: 22, meta: 73, para: 5 |

Experimental Protocol: Nitration of Toluene (B28343)

This protocol describes the mononitration of toluene to produce a mixture of nitrotoluene isomers.

Materials:

-

Toluene (freshly distilled)

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (95-98%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate

Procedure: [3]

-

Preparation of the Nitrating Mixture: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid, while cooling in an ice bath.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene. Cool the flask to -10 °C using an ice-salt bath.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred toluene, maintaining the internal temperature below 5 °C. The addition should take approximately 1.5 hours.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

-

Work-up: Pour the reaction mixture onto 50 g of ice. Transfer the mixture to a separatory funnel and extract with cyclohexane (1 x 40 mL, 2 x 10 mL).

-

Washing: Wash the combined organic layers sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of water.

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude product can be purified by distillation under reduced pressure.

Expected Yield: Approximately 10.1 g of a mixture of nitrotoluene isomers.[3]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring. This method is particularly useful for synthesizing substituted nitroaromatics when the starting material is an aryl halide bearing strongly electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to the leaving group.[4]

Mechanism of SNAr

The SNAr mechanism is a two-step addition-elimination process:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing groups.

-

Elimination of the Leaving Group: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored.

Experimental Protocol: Synthesis of 2,4-Dinitrophenol

This protocol describes the hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol.

Materials:

-

2,4-Dinitrochlorobenzene

-

Sodium Hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in an aqueous solution of sodium hydroxide.

-

Heating: Heat the reaction mixture at 100°C.[5]

-

Protonation: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the 2,4-dinitrophenol.

-

Isolation: Collect the product by filtration, wash with cold water, and dry.

Note: 2,4-Dinitrochlorobenzene is a skin irritant and should be handled with appropriate safety precautions.

The Sandmeyer Reaction: A Versatile Route from Anilines

The Sandmeyer reaction provides an indirect method for introducing a nitro group, as well as a variety of other functional groups, onto an aromatic ring.[6] The process begins with the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) salt to introduce the desired substituent. For the synthesis of nitroaromatics, sodium nitrite (B80452) is used in the presence of a copper catalyst.

The Sandmeyer Reaction Workflow

Experimental Protocol: General Procedure for the Sandmeyer Reaction

This protocol outlines the general steps for converting a primary aromatic amine to a substituted aromatic compound via a Sandmeyer reaction.[7]

Part 1: Diazotization

-

Dissolution of Amine: Dissolve the primary aromatic amine in an excess of a mineral acid (e.g., HCl or H₂SO₄) and water in a three-necked round-bottom flask.

-

Cooling: Cool the flask to 0-5 °C in an ice bath with constant stirring.

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold water (slight molar excess).

-

Addition of Nitrite: Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5 °C.

-

Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately.

Part 2: Sandmeyer Reaction (Substitution)

-

Preparation of Copper(I) Salt Solution: In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid or a solution of sodium/potassium cyanide. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the copper(I) salt solution with vigorous stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the decomposition of the diazonium salt.

-

Work-up and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and a dilute base to neutralize any remaining acid. Dry the organic layer and remove the solvent to obtain the crude product, which can be further purified by distillation or recrystallization.

Transition Metal-Catalyzed Nitration

Recent advances in organometallic chemistry have led to the development of transition metal-catalyzed C-H nitration reactions. These methods offer high regioselectivity, often directed by a functional group on the starting material, and can proceed under milder conditions than traditional electrophilic nitration.[8] Catalysts based on palladium, rhodium, and ruthenium have been successfully employed for the ortho-nitration of arenes bearing directing groups.[8][9]

While a detailed experimental protocol is beyond the scope of this guide, these methods typically involve the use of a transition metal catalyst, a directing group on the aromatic substrate, and a nitrating agent such as a metal nitrate. The reaction proceeds via a C-H activation mechanism, leading to highly regioselective nitration.

Synthesis of Di- and Trinitroaromatic Compounds

The synthesis of poly-nitroaromatic compounds, such as dinitrotoluene (DNT) and trinitrotoluene (TNT), generally requires more forcing reaction conditions than mononitration.

Synthesis of Dinitrotoluene (DNT)

DNT can be prepared by the nitration of toluene under more vigorous conditions than those used for mononitration. One approach avoids the use of sulfuric acid by employing 97% nitric acid.[10]

Table 2: Optimized Conditions for the Synthesis of Dinitrotoluene from Toluene

| Parameter | Optimized Value |

| Molar ratio of nitric acid/toluene | 8:1 |

| Temperature | 60°C |

| Reaction Time | 1 hour |

| Yield | 94% |

| Purity | 98.8% |

| Data from[10] |

Synthesis of Trinitrotoluene (TNT) from DNT

The conversion of DNT to TNT requires even harsher conditions, traditionally involving fuming sulfuric acid (oleum) and fuming nitric acid at elevated temperatures. However, recent developments in flow chemistry have enabled the synthesis of TNT under safer and more controlled conditions using standard nitrating mixtures (65% HNO₃/98% H₂SO₄) with shorter reaction times.[11]

Conclusion

The synthesis of substituted nitroaromatic compounds is a well-established field of organic chemistry with a rich and diverse set of methodologies. The choice of starting material and synthetic route is crucial for achieving the desired product with high yield and regioselectivity. Electrophilic aromatic substitution remains the most common method for introducing a nitro group, with the directing effects of existing substituents playing a key role. Nucleophilic aromatic substitution and the Sandmeyer reaction offer valuable alternatives for specific substitution patterns. Modern transition metal-catalyzed methods are expanding the synthetic toolbox, providing highly regioselective and efficient routes to these important chemical intermediates. This guide provides a foundational understanding of these core methodologies, equipping researchers and drug development professionals with the knowledge to effectively synthesize a wide range of substituted nitroaromatic compounds.

References

- 1. cerritos.edu [cerritos.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. When 2,4 -dinitrochlorobenzene is treated with sodium hydroxide at 100^{\.. [askfilo.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Nitration of Methyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the electrophilic nitration of methyl 3-methoxybenzoate. A standard nitrating mixture of concentrated nitric and sulfuric acids is employed under controlled temperature conditions. The methoxy (B1213986) group, being a strongly activating ortho-para director, and the methyl ester, a deactivating meta-director, collaboratively influence the regiochemical outcome. The primary products expected are methyl 3-methoxy-4-nitrobenzoate and methyl 3-methoxy-2-nitrobenzoate, with the potential formation of other isomers. This protocol outlines the synthesis, purification, and characterization of the resulting nitroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Data Presentation

The following table summarizes the physical and chemical properties of the starting material and the potential major products of the nitration reaction.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.17 | N/A (liquid) | 5368-81-0 |

| Methyl 3-methoxy-2-nitrobenzoate | C₉H₉NO₅ | 211.17 | 142-144 | 5307-17-5[1][2] |

| This compound | C₉H₉NO₅ | 211.17 | 108-110 | 5081-37-8[3][4] |

| Methyl 3-methoxy-6-nitrobenzoate | C₉H₉NO₅ | 211.17 | Not readily available | Not readily available |

| Methyl 3-methoxy-5-nitrobenzoate | C₉H₉NO₅ | 211.17 | Not readily available | 78238-13-8[5] |

Experimental Protocol

This protocol is adapted from standard electrophilic aromatic nitration procedures.

Materials:

-

Methyl 3-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled Water

-

Methanol (B129727) or Ethanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

Procedure:

1. Preparation of the Nitrating Mixture:

-

In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to 0-5 °C.

-

Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.

2. Nitration Reaction:

-

In a separate round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxybenzoate in a minimal amount of concentrated sulfuric acid.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methoxybenzoate. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. A precipitate should form.

-

Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude solid with several portions of cold distilled water until the washings are neutral to litmus (B1172312) paper. This removes residual acid.

-

A final wash with a small amount of cold methanol can help remove some impurities.

4. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals under vacuum or in a desiccator.

5. Characterization:

-

Determine the melting point of the purified product and compare it to the literature values of the expected isomers to assess purity and identify the major product.

-

Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Signaling Pathway of Electrophilic Nitration:

Caption: Mechanism of the electrophilic aromatic nitration of methyl 3-methoxybenzoate.

Experimental Workflow:

Caption: Workflow for the synthesis and purification of nitrated methyl 3-methoxybenzoate.

References

- 1. echemi.com [echemi.com]

- 2. methyl 3-methoxy-2-nitrobenzoate manufacturers and suppliers in india [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. METHYL 4-METHOXY-3-NITROBENZOATE CAS#: 40757-20-8 [m.chemicalbook.com]

- 5. Methyl 3-methoxy-5-nitrobenzoate | C9H9NO5 | CID 877382 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Straightforward Synthesis of Methyl 3-methoxy-4-nitrobenzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 3-methoxy-4-nitrobenzoate, a valuable building block in medicinal chemistry and organic synthesis. The described method utilizes a classic Fischer esterification of the commercially available 3-methoxy-4-nitrobenzoic acid. This approach offers high yields and straightforward purification, making it an efficient and reliable procedure for laboratory-scale synthesis. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the nitro and methoxy (B1213986) groups on the aromatic ring provides versatile handles for further chemical transformations. This document outlines a robust and reproducible protocol for its preparation from 3-methoxy-4-nitrobenzoic acid and methanol (B129727), with sulfuric acid as a catalyst.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via Fischer esterification.

| Parameter | Value |

| Starting Material | 3-methoxy-4-nitrobenzoic acid |

| Reagent | Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Product Yield | ~95% |

| Product Purity | >95% (after recrystallization) |

| Appearance | Pale yellow solid |

Experimental Protocol

Materials:

-

3-methoxy-4-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 3-methoxy-4-nitrobenzoic acid in 100 mL of methanol.

-

Acid Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the solution while stirring. The addition should be done dropwise to control the exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle or oil bath. Continue to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Reduce the volume of the methanol to about 10 mL using a rotary evaporator.

-

Work-up:

-

Dilute the concentrated mixture with 100 mL of deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with 100 mL of brine.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent using a Büchner funnel.

-

Solvent Removal: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to obtain a pale yellow solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Methanol and ethyl acetate are flammable; avoid open flames.

Conclusion

The Fischer esterification of 3-methoxy-4-nitrobenzoic acid is a highly effective and straightforward method for the preparation of this compound. The protocol detailed in this application note provides a reliable procedure for obtaining high yields of the pure product, which is a valuable intermediate for further synthetic applications in drug discovery and materials science.

Application Notes and Protocols: Recrystallization of Methyl 3-methoxy-4-nitrobenzoate from Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent for recrystallization will dissolve the compound to a large extent at its boiling point, while dissolving it sparingly at lower temperatures. This allows for the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

This document provides a detailed protocol for the recrystallization of methyl 3-methoxy-4-nitrobenzoate using ethanol (B145695) as the solvent. This compound is an important intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is crucial for the quality and efficacy of the final active pharmaceutical ingredient (API).

Compound Data

A summary of the physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 5081-37-8 |

| Molecular Formula | C₉H₉NO₅[1] |

| Molecular Weight | 211.17 g/mol [1] |

| Appearance | White to yellow crystalline powder |

| Melting Point | 108-110 °C[2][3] |

| Solubility in Ethanol | Soluble in hot ethanol, sparingly soluble in cold ethanol. |

Experimental Protocols

This section outlines the necessary materials, equipment, and a step-by-step procedure for the recrystallization of this compound from ethanol.

Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Ethanol (95% or absolute), reagent grade

-

Activated charcoal (optional, for colored impurities)

-

Distilled water

-

-

Equipment:

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Büchner funnel and flask

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Filter paper

-

Glass funnel (for hot filtration, optional)

-

Watch glass

-

Spatula

-

Ice bath

-

Drying oven or desiccator

-

Recrystallization Workflow

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure

-